molecular formula C21H20ClN3O3S B11152666 [2-(4-Chlorophenyl)-4-quinolyl][4-(methylsulfonyl)piperazino]methanone

[2-(4-Chlorophenyl)-4-quinolyl][4-(methylsulfonyl)piperazino]methanone

Cat. No.: B11152666
M. Wt: 429.9 g/mol
InChI Key: NMLFDYHDURDIHW-UHFFFAOYSA-N
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Description

[2-(4-Chlorophenyl)-4-quinolyl][4-(methylsulfonyl)piperazino]methanone: is a complex organic compound featuring a quinoline core substituted with a 4-chlorophenyl group and a piperazine ring bearing a methylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-Chlorophenyl)-4-quinolyl][4-(methylsulfonyl)piperazino]methanone typically involves multi-step organic reactions:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced through a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and aluminum chloride as a catalyst.

    Attachment of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution, where the quinoline derivative reacts with 4-methylsulfonylpiperazine under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinoline core or the chlorophenyl group, potentially leading to the formation of dihydroquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, [2-(4-Chlorophenyl)-4-quinolyl][4-(methylsulfonyl)piperazino]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with various biological targets makes it useful in studying cellular processes and pathways.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced chemical resistance.

Mechanism of Action

The mechanism of action of [2-(4-Chlorophenyl)-4-quinolyl][4-(methylsulfonyl)piperazino]methanone involves its interaction with molecular targets such as enzymes or receptors. The quinoline core can intercalate with DNA, while the piperazine ring can interact with protein targets, potentially inhibiting their function. The methylsulfonyl group enhances the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [2-(4-Chlorophenyl)-4-quinolyl][4-(methylsulfonyl)piperazino]methanone apart is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the methylsulfonyl group, in particular, enhances its solubility and potential bioactivity compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C21H20ClN3O3S

Molecular Weight

429.9 g/mol

IUPAC Name

[2-(4-chlorophenyl)quinolin-4-yl]-(4-methylsulfonylpiperazin-1-yl)methanone

InChI

InChI=1S/C21H20ClN3O3S/c1-29(27,28)25-12-10-24(11-13-25)21(26)18-14-20(15-6-8-16(22)9-7-15)23-19-5-3-2-4-17(18)19/h2-9,14H,10-13H2,1H3

InChI Key

NMLFDYHDURDIHW-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Cl

Origin of Product

United States

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